(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
Brand Name:
Vulcanchem
CAS No.:
1329812-07-8
VCID:
VC0131586
InChI:
InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3
SMILES:
CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula:
C17H23NO3
Molecular Weight:
292.393
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
CAS No.: 1329812-07-8
Cat. No.: VC0131586
Molecular Formula: C17H23NO3
Molecular Weight: 292.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329812-07-8 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 292.393 |
| IUPAC Name | (4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3 |
| Standard InChI Key | JLOKDWJKCCPINR-FMUHRGQQSA-N |
| SMILES | CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator